Tris(2-chlorobenzyl)amine
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Overview
Description
Tris(2-chlorobenzyl)amine is an organic compound characterized by the presence of three 2-chlorobenzyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chlorobenzyl)amine can be synthesized through the reaction of 2-chlorobenzyl chloride with aqueous ammonia in ethanol. The reaction typically involves the following steps:
Reaction Setup: 2-chlorobenzyl chloride is dissolved in ethanol.
Addition of Ammonia: Aqueous ammonia is added to the solution.
Reaction Conditions: The mixture is stirred and heated to facilitate the reaction.
Product Isolation: The product is isolated by recrystallization, yielding colorless cubes of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tris(2-chlorobenzyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states of the nitrogen atom, resulting in compounds with varying properties.
Scientific Research Applications
Tris(2-chlorobenzyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tris(2-chlorobenzyl)amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve coordination chemistry and nucleophilic substitution reactions .
Comparison with Similar Compounds
Tris(2-bromobenzyl)amine: Similar in structure but with bromine atoms instead of chlorine.
Tris(2-chloroethyl)amine: Contains 2-chloroethyl groups instead of 2-chlorobenzyl groups.
Comparison:
Tris(2-chlorobenzyl)amine vs. Tris(2-bromobenzyl)amine: The presence of chlorine vs. bromine affects the reactivity and physical properties of the compounds. Bromine is larger and more polarizable than chlorine, which can influence the compound’s behavior in chemical reactions.
This compound vs. Tris(2-chloroethyl)amine: The benzyl groups in this compound provide greater steric hindrance and different electronic properties compared to the ethyl groups in tris(2-chloroethyl)amine, leading to differences in reactivity and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-bis[(2-chlorophenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N/c22-19-10-4-1-7-16(19)13-25(14-17-8-2-5-11-20(17)23)15-18-9-3-6-12-21(18)24/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMODAYUSAHXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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